Cyanomethyl pyridinium bromide
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Overview
Description
Cyanomethyl pyridinium bromide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a pyridinium ion attached to an acetonitrile group, with bromide as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyanomethyl pyridinium bromide typically involves the reaction of pyridine with acetonitrile in the presence of a brominating agent. The reaction conditions often include:
Temperature: Moderate temperatures are usually sufficient.
Solvent: Common solvents include acetonitrile or other polar solvents.
Catalyst: A brominating agent such as bromine or N-bromosuccinimide (NBS) is used.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Cyanomethyl pyridinium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced pyridinium derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromide ion.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can participate in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the pyridinium ion.
Scientific Research Applications
Cyanomethyl pyridinium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium salts.
Biology: The compound has potential biological activity and is studied for its effects on various biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which Cyanomethyl pyridinium bromide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyridinium ion can interact with nucleophilic sites on proteins or other biomolecules, leading to various biological effects. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Pyridinium chloride: Similar in structure but with chloride as the counterion.
Pyridinium iodide: Similar in structure but with iodide as the counterion.
Pyridinium acetate: Similar in structure but with acetate as the counterion.
Uniqueness
Cyanomethyl pyridinium bromide is unique due to its specific combination of the pyridinium ion and acetonitrile group, along with the bromide counterion. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-pyridin-1-ium-1-ylacetonitrile;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N2.BrH/c8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,7H2;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHSEIWRKIJCDB-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CC#N.[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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